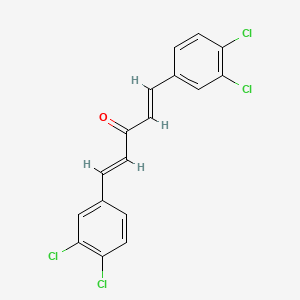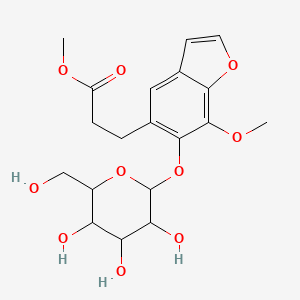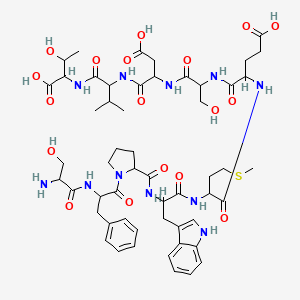
H-DL-Ser-DL-Phe-DL-Pro-DL-Trp-DL-Met-DL-Glu-DL-Ser-DL-Asp-DL-Val-DL-xiThr-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prepro-thyrotropin releasing hormone (160-169) is a biologically active peptide derived from the thyrotropin-releasing hormone prohormone. This peptide plays a crucial role in regulating thyrotropin secretion, which is essential for the hypothalamo-pituitary-thyroid axis and neurosecretion . The peptide sequence is part of the larger prohormone that contains multiple copies of the thyrotropin-releasing hormone progenitor sequence.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of prepro-thyrotropin releasing hormone (160-169) involves the synthesis of the thyrotropin-releasing hormone prohormone, which contains multiple copies of the thyrotropin-releasing hormone progenitor sequence. The synthetic process includes the following steps :
Solid-Phase Peptide Synthesis (SPPS): This method is commonly used for the synthesis of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.
Cleavage and Deprotection: After the peptide chain is assembled, it is cleaved from the resin, and the protecting groups are removed to yield the final peptide.
Purification: The crude peptide is purified using techniques such as high-performance liquid chromatography (HPLC) to obtain the desired purity.
Industrial Production Methods
Industrial production of prepro-thyrotropin releasing hormone (160-169) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. Techniques such as large-scale SPPS and advanced purification methods are employed to achieve industrial-scale production .
Chemical Reactions Analysis
Types of Reactions
Prepro-thyrotropin releasing hormone (160-169) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the peptide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the peptide.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of prepro-thyrotropin releasing hormone (160-169) may yield oxidized peptide derivatives, while reduction may yield reduced peptide derivatives .
Scientific Research Applications
Prepro-thyrotropin releasing hormone (160-169) has several scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
Prepro-thyrotropin releasing hormone (160-169) exerts its effects by interacting with specific receptors in the anterior pituitary gland. The peptide potentiates thyrotropin-releasing hormone-induced thyrotropin secretion in a dose-dependent manner . The mechanism involves the activation of intracellular signaling pathways that lead to the synthesis and release of thyrotropin. Additionally, prepro-thyrotropin releasing hormone (160-169) may act through a separate mechanism from thyrotropin-releasing hormone, suggesting a unique mode of action .
Comparison with Similar Compounds
Similar Compounds
Prepro-thyrotropin releasing hormone (178-199): Another peptide derived from the thyrotropin-releasing hormone prohormone with similar biological activity.
Thyrotropin-releasing hormone (TRH): A tripeptide that stimulates thyrotropin secretion and has a well-characterized role in the hypothalamo-pituitary-thyroid axis.
Uniqueness
Prepro-thyrotropin releasing hormone (160-169) is unique due to its specific sequence and its ability to potentiate thyrotropin-releasing hormone-induced thyrotropin secretion. Unlike thyrotropin-releasing hormone, which directly stimulates thyrotropin secretion, prepro-thyrotropin releasing hormone (160-169) enhances the effect of thyrotropin-releasing hormone, suggesting a modulatory role .
Properties
IUPAC Name |
4-[[2-[[2-[[1-[2-[(2-amino-3-hydroxypropanoyl)amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[1-[[3-carboxy-1-[[1-[(1-carboxy-2-hydroxypropyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H75N11O18S/c1-27(2)43(52(80)64-44(28(3)68)54(82)83)63-49(77)37(23-42(71)72)59-50(78)39(26-67)62-46(74)34(16-17-41(69)70)57-47(75)35(18-20-84-4)58-48(76)36(22-30-24-56-33-14-9-8-13-31(30)33)60-51(79)40-15-10-19-65(40)53(81)38(61-45(73)32(55)25-66)21-29-11-6-5-7-12-29/h5-9,11-14,24,27-28,32,34-40,43-44,56,66-68H,10,15-23,25-26,55H2,1-4H3,(H,57,75)(H,58,76)(H,59,78)(H,60,79)(H,61,73)(H,62,74)(H,63,77)(H,64,80)(H,69,70)(H,71,72)(H,82,83) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFZPNIYKHRJLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H75N11O18S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1198.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[3,4,5-Trihydroxy-6-[[5-(4-hydroxybenzoyl)oxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]oxan-2-yl]methyl 4-hydroxybenzoate](/img/structure/B12319376.png)


![tert-butyl N-[1-benzyl-4-(4-chlorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B12319405.png)
![2-[3-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,3,6-trihydroxy-7-methoxyxanthen-9-one](/img/structure/B12319412.png)
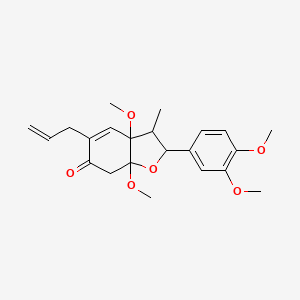




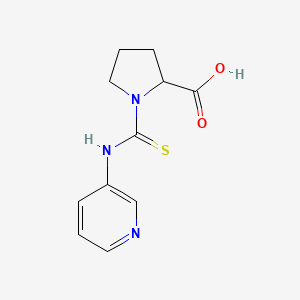
![N-[5-hydroxy-6-(hydroxymethyl)-4-phenylmethoxy-2-prop-2-enoxyoxan-3-yl]acetamide](/img/structure/B12319465.png)
